Benzenemethanamine, 3-bromo-N-butyl-

Beschreibung

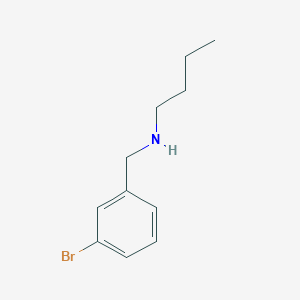

Benzenemethanamine, 3-bromo-N-butyl- is a useful research compound. Its molecular formula is C11H16BrN and its molecular weight is 242.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzenemethanamine, 3-bromo-N-butyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, 3-bromo-N-butyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Benzenemethanamine, 3-bromo-N-butyl- is a substituted benzylamine compound characterized by its unique structural features, including a bromine atom and a butyl group. This article examines its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H14BrN

- Molecular Weight : Approximately 228.13 g/mol

- Structure : The compound features a benzene ring attached to a methanamine group with a bromine atom at the meta position and a butyl substituent.

The biological activity of benzenemethanamine derivatives often involves several key interactions:

- Electrophilic Aromatic Substitution : The bromine atom enhances the electrophilicity of the aromatic ring, making it more reactive in substitution reactions. This can lead to various biochemical interactions with biological molecules.

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitutions where the bromine atom is replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions : It can be oxidized to form N-oxide derivatives or reduced to yield corresponding amines, which may exhibit different biological activities.

Biological Activity

Research indicates that benzenemethanamine, 3-bromo-N-butyl- has potential applications in several biological contexts:

- Antimicrobial Activity : Compounds similar to benzenemethanamine have demonstrated antimicrobial properties against various pathogens. Studies suggest that the presence of halogens like bromine can enhance these effects due to increased reactivity.

- Pharmacological Applications : As a precursor in medicinal chemistry, this compound is investigated for its potential role in drug development. Its unique structure may influence its pharmacokinetics and pharmacodynamics .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the bioactivity of various substituted benzylamines, including those with bromine substituents. Results indicated that compounds with halogen substitutions exhibited significant antibacterial activity against clinical isolates of bacteria .

- Synthesis and Characterization : Research focused on synthesizing benzenemethanamine derivatives revealed that modifications at the aromatic ring significantly affect their biological properties. For instance, variations in substituents led to differences in solubility and reactivity, impacting their potential as therapeutic agents.

- Toxicological Studies : Toxicological assessments have been conducted on similar compounds within the benzylamine category. These studies provide insights into safety profiles and potential adverse effects when used in pharmaceutical applications .

Comparative Analysis

To better understand the unique properties of benzenemethanamine, 3-bromo-N-butyl-, a comparative analysis with other related compounds is presented:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzenemethanamine | Benzene ring with an amine group | Basic structure without halogen |

| Benzenemethanamine, 4-bromo-N-butyl | Bromine at para position | Enhanced reactivity due to para substitution |

| Benzenemethanamine, 2-bromo-N-butyl | Bromine at ortho position | Different substitution pattern affecting activity |

| Benzenemethanamine, 4-chloro-N-butyl | Chlorine instead of bromine | Lower reactivity compared to brominated analogs |

Eigenschaften

IUPAC Name |

N-[(3-bromophenyl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-2-3-7-13-9-10-5-4-6-11(12)8-10/h4-6,8,13H,2-3,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAYBKZTZNUUAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209253 | |

| Record name | Benzenemethanamine, 3-bromo-N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60509-39-9 | |

| Record name | 3-Bromo-N-butylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60509-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 3-bromo-N-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3-bromo-N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.